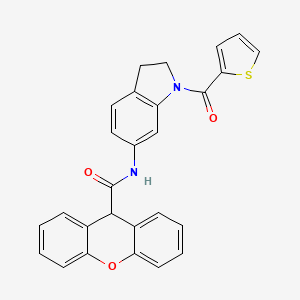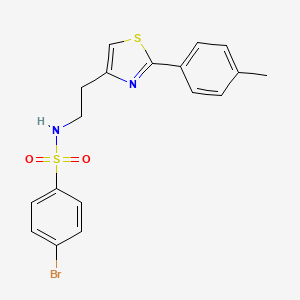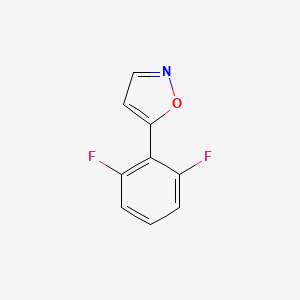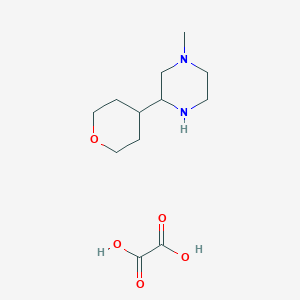
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide, also known as XNT, is a small molecule that has been widely studied in scientific research. It is a xanthene-based compound that has been shown to have potential therapeutic applications due to its ability to modulate various cellular processes.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and structural characterization of thiophene-carboxamide derivatives have been extensively studied. For instance, researchers have synthesized "N-(thiophen-2-ylmethyl)thiophene-2-carboxamide" through the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine. This compound was characterized using X-ray diffraction, spectroscopic techniques, and elemental analyses. Density Functional Theory (DFT) and the B3LYP/6-311++G(d,p) theoretical level were applied to calculate optimized geometry and chemical activity parameters. Natural bond orbital (NBO) analysis provided insights into inter- and intramolecular bonding and charge transfer interactions. This research also explored the compound's antimicrobial activity and its molecular docking with lung cancer proteins, demonstrating its potential in biological applications and as a ligand in cancer research (Cakmak, Demircioğlu, Uzun, Veyisoğlu, Yakan, & Ersanli, 2022).
Chemical Reactivity and Applications
Another study focused on the "Intramolecular aminocyanation of alkenes" using palladium/boron catalysis, which could potentially be related to derivatives of the specified compound, demonstrating a method for the functionalization of indolines and pyrrolidines. This highlights the compound's utility in chemical synthesis and its potential application in creating complex organic molecules with specific functionalities (Miyazaki, Ohta, Semba, & Nakao, 2014).
Material Science and Electrochemistry
Further, the compound and its derivatives have found applications in material science, such as in the "Electrosynthesis of a new indole-based donor-acceptor-donor type polymer and investigation of its electrochromic properties". This research synthesized a novel monomer linked to thiophene units and investigated its polymer's optical and electrochemical properties, demonstrating applications in electrochromic devices (Carbas, Kıvrak, & Kavak, 2017).
Computational Studies
Computational studies have also been conducted to understand the energetics and reactivity of xanthene and thioxanthene derivatives, providing insights into the molecular structures, electrostatic potential energy maps, and electronic properties of these compounds. Such studies are essential for designing new compounds with desired properties and applications in various scientific fields (Freitas, Gomes, & Ribeiro da Silva, 2013).
Propriétés
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O3S/c30-26(25-19-6-1-3-8-22(19)32-23-9-4-2-7-20(23)25)28-18-12-11-17-13-14-29(21(17)16-18)27(31)24-10-5-15-33-24/h1-12,15-16,25H,13-14H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUUUGRQACKSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzo[d][1,3]dioxol-5-yloxy)-N-propylpropane-1-sulfonamide](/img/structure/B2692411.png)



![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2692419.png)
![N-[cyano(4-ethylphenyl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2692420.png)

![4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B2692424.png)

![(E)-2-(2,4-dichlorophenoxy)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2692426.png)
![2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2692428.png)

